Cas no 1402166-71-5 (2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile)

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile is a boronic ester derivative featuring a pyrazole core functionalized with a benzonitrile group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its stable dioxaborolane moiety enhances handling and storage compared to boronic acids. The presence of the nitrile group offers additional reactivity for further functionalization, making it a versatile intermediate in pharmaceutical and materials chemistry. Its high purity and consistent performance under coupling conditions make it suitable for synthesizing complex heterocyclic frameworks. The compound’s stability and compatibility with diverse reaction conditions underscore its utility in modern synthetic applications.
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile structure
1402166-71-5 structure
Product Name:2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile
CAS No:1402166-71-5
MF:C16H18BN3O2
MW:295.144023418427
MDL:MFCD21099760
CID:2432062
PubChem ID:66520867
Update Time:2025-06-08

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Cyanophenyl)pyrazole-4-boronic acid, pinacol ester
    • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile
    • C16H18BN3O2
    • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile
    • 5745AC
    • V3034
    • E84206
    • A1-34018
    • DTXSID30735035
    • AKOS015946150
    • 2-[4-(4,4,5,5-Tetramethyl-[ 1 ,3,2]dioxaborolan-2-yl)-pyrazol- 1 -yl]-benzonitrile
    • 1402166-71-5
    • MFCD21099760
    • 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile
    • BS-26851
    • CS-0173817
    • 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile
    • MDL: MFCD21099760
    • Inchi: 1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)13-10-19-20(11-13)14-8-6-5-7-12(14)9-18/h5-8,10-11H,1-4H3
    • InChI Key: JSAWKFWFDZKIQF-UHFFFAOYSA-N
    • SMILES: O1B(C2C=NN(C3C=CC=CC=3C#N)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 295.1492070g/mol
  • Monoisotopic Mass: 295.1492070g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.1

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile Pricemore >>

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2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1402166-71-5)2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile
Order Number:A1058864
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:50
Price ($):202.0/731.0
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Additional information on 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile

Research Brief on 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile (CAS: 1402166-71-5)

The compound 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile (CAS: 1402166-71-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This boronic acid derivative is particularly notable for its role as a key intermediate in the synthesis of biologically active molecules, especially those targeting protein-protein interactions and enzymatic pathways. Recent studies have highlighted its utility in the development of novel kinase inhibitors and proteolysis-targeting chimeras (PROTACs), which are emerging as promising therapeutic modalities in oncology and other disease areas.

One of the most compelling aspects of this compound is its structural versatility. The presence of the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) allows for further functionalization via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. This feature has been exploited in recent research to create diverse libraries of small molecules with enhanced binding affinities and selectivity profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of BTK inhibitors, showing improved pharmacokinetic properties and reduced off-target effects compared to earlier generations of inhibitors.

In addition to its applications in small-molecule drug discovery, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile has also been investigated for its potential in chemical biology tools. A recent preprint on bioRxiv described its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular models of neurodegenerative diseases. The study reported that the compound exhibited high sensitivity and specificity for hydroxyl radicals, making it a valuable tool for studying oxidative stress pathways. This dual utility—both as a therapeutic intermediate and a research tool—underscores the compound's broad relevance in the chemical biology and pharmaceutical sciences.

Despite these promising developments, challenges remain in optimizing the compound's physicochemical properties for clinical applications. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent computational modeling efforts, as reported in a 2024 ACS Omega article, have provided insights into the compound's binding modes and metabolic pathways, offering a roadmap for further optimization. These studies suggest that subtle modifications to the pyrazole and benzonitrile moieties could significantly enhance the compound's drug-like properties while retaining its biological activity.

Looking ahead, the continued exploration of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile is expected to yield new breakthroughs in targeted therapy and chemical biology. Its unique combination of synthetic accessibility and functional versatility positions it as a valuable scaffold for the development of next-generation therapeutics. Future research directions may include its application in covalent inhibitor design, as well as its integration into more complex molecular architectures such as bifunctional degraders. As the field advances, this compound is likely to remain a focal point of innovation in medicinal chemistry and drug discovery.

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Amadis Chemical Company Limited
(CAS:1402166-71-5)2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile
A1058864
Purity:99%/99%
Quantity:1g/5g
Price ($):202.0/731.0
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